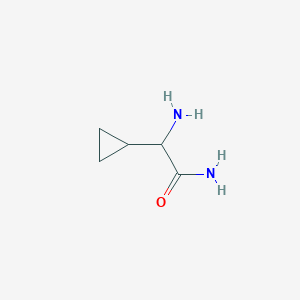

2-Amino-2-cyclopropylacetamide

Description

2-Amino-2-cyclopropylacetamide is an organic compound with the molecular formula C5H10N2O. It is characterized by the presence of an amino group (-NH2) attached to a cyclopropyl ring, which is in turn connected to an acetamide group (-CONH2). This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

From Cyclopropylamine: One common synthetic route involves the reaction of cyclopropylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyclopropylamino acid, which is then converted to the acetamide derivative.

From Cyclopropylcarbamic Acid: Another method involves the conversion of cyclopropylcarbamic acid to its corresponding amide using reagents like thionyl chloride followed by ammonia.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Cyclopropyl-2-oxoacetamide.

Reduction: Cyclopropyl-2-aminopropanol.

Substitution: Alkylated derivatives of the compound.

Properties

IUPAC Name |

2-amino-2-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDBHHOICLCJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Amino-2-cyclopropylacetamide has found applications in various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and modulation of biochemical pathways.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-cyclopropylacetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

2-Aminoacetamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

Cyclopropylamine: A simpler compound without the acetamide group, used in different synthetic applications.

Cyclopropylcarbamic Acid: A precursor in the synthesis of 2-Amino-2-cyclopropylacetamide, differing in reactivity and applications.

Uniqueness: this compound is unique due to its combination of the cyclopropyl ring and the acetamide group, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.

Biological Activity

2-Amino-2-cyclopropylacetamide (ACPA) is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article delves into the biological activity associated with ACPA, discussing its mechanisms, efficacy against various diseases, and relevant case studies that highlight its pharmacological potential.

- Chemical Formula : C5H9N

- Molecular Weight : 99.13 g/mol

- CAS Number : 15785-26-9

ACPA has been studied for its inhibitory effects on specific biological pathways. Its structure allows it to interact with various receptors and enzymes, making it a candidate for therapeutic applications.

- Inhibition of Enzymes : ACPA has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.

- Receptor Modulation : The compound may act on neurotransmitter receptors, affecting neurotransmission and potentially providing therapeutic effects in neurological conditions.

Anticancer Properties

Research indicates that ACPA exhibits antiproliferative activity against several cancer cell lines, including leukemia and prostate cancer. In vitro studies have demonstrated that ACPA can significantly inhibit cell growth and induce apoptosis in these cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 5.0 | Antiproliferative effect |

| DU145 (Prostate) | 7.2 | Induction of apoptosis |

These findings suggest that ACPA could be further developed as a chemotherapeutic agent.

Antimicrobial Activity

ACPA has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

These results point towards its potential application in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of ACPA on human leukemia cells demonstrated significant inhibition of cell proliferation. The study utilized various concentrations of ACPA and assessed cell viability through MTT assays.

- Findings : ACPA at concentrations above 5 µM resulted in a notable decrease in cell viability, with a calculated IC50 value of approximately 5 µM.

- : The study supports the hypothesis that ACPA may serve as a viable candidate for leukemia treatment, warranting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of ACPA, researchers tested its effectiveness against several bacterial strains using agar diffusion methods.

- Findings : The compound exhibited a clear zone of inhibition against both E. coli and S. aureus, indicating effective bactericidal activity.

- : These results suggest that ACPA could be explored as an alternative treatment for bacterial infections, especially in cases resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.